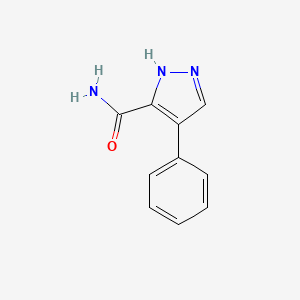

4-Phenyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-8(6-12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAFFECRPNKCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 1h Pyrazole 3 Carboxamide and Its Analogues

Strategic Approaches to the 1H-Pyrazole-3-carboxamide Core

The formation of the fundamental 1H-pyrazole-3-carboxamide structure is a critical first step, which can be achieved through several reliable synthetic routes.

A primary and well-established method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a direct and efficient way to form the polysubstituted pyrazole core. nih.govmdpi.com The reaction involves the condensation of a β-diketone with hydrazine, which can lead to two different regioisomers depending on the substitution pattern of the starting materials. nih.gov

For the synthesis of precursors to 4-Phenyl-1H-pyrazole-3-carboxamide, a suitable 1,3-dicarbonyl compound, such as a derivative of ethyl 2,4-dioxo-4-phenylbutanoate, can be reacted with hydrazine hydrate (B1144303). researchgate.net This reaction, typically conducted in the presence of a weak acid like glacial acetic acid, yields the corresponding ethyl 5-phenyl-1H-pyrazole-3-carboxylate. researchgate.net The regioselectivity of the cyclocondensation can be influenced by the reaction conditions, such as the solvent and the nature of the hydrazine used. nih.gov For instance, using aprotic dipolar solvents can sometimes provide better regioselectivity compared to commonly used protic solvents like ethanol. nih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxo-4-phenylbutanoate derivatives | Hydrazine hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Provides a direct route to the pyrazole-3-carboxylate core. | researchgate.net |

| 1,3-Diketones (general) | Hydrazine derivatives | Polysubstituted pyrazoles | A foundational and versatile method for pyrazole ring formation. Reaction conditions can influence regioselectivity. | nih.govmdpi.com |

An alternative strategy begins with a pre-formed pyrazole-3-carboxylic acid. This intermediate can then be converted into the desired carboxamide. This two-step process involves the activation of the carboxylic acid followed by amidation. researchgate.netdergipark.org.tr The carboxylic acid is commonly converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂). dergipark.org.tr

The resulting pyrazole-3-carbonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the corresponding 1H-pyrazole-3-carboxamide. dergipark.org.tr Modern coupling agents can also be employed to facilitate the direct amidation of the carboxylic acid without needing to form the acid chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective for this transformation, allowing for the synthesis of a wide variety of carboxamide derivatives under mild conditions. researchgate.net This method is particularly useful for creating libraries of compounds with diverse substituents on the amide nitrogen. nih.govnih.gov

Table 2: Reagents for Carboxamide Formation from Pyrazole-3-carboxylic Acid

| Starting Material | Reagent(s) | Intermediate | Final Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole-3-carbonyl chloride | Pyrazole-3-carboxamide | Classic, effective method for activating the carboxylic acid. | dergipark.org.tr |

Regioselective Introduction and Functionalization of the Phenyl Group at Position 4

To synthesize the target compound, the phenyl group must be specifically introduced at the C4 position of the pyrazole ring. This is often accomplished using modern cross-coupling reactions or through organometallic intermediates.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is highly effective for the 4-arylation of pyrazoles. rsc.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of a 4-halopyrazole (such as 4-bromopyrazole or 4-iodopyrazole) with phenylboronic acid. rsc.orgnih.govrsc.org

The reaction requires a palladium catalyst, often a palladium(0) species like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced pre-catalyst system like XPhos Pd G2, along with a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). rsc.orgnih.govresearchgate.net The choice of catalyst, ligand, and base can be crucial for achieving high yields, especially when dealing with unprotected nitrogen-rich heterocycles like pyrazole. nih.gov This method is valued for its high functional group tolerance and allows for the direct and selective installation of the phenyl group at the desired position. nih.gov

Table 3: Conditions for Suzuki-Miyaura Coupling on Pyrazole Scaffolds

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | Not specified | 4-Aryl-3,5-dinitro-1H-pyrazole | Efficient for coupling with electron-rich/deficient or sterically demanding boronic acids. | rsc.org |

| 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos-derived precatalyst) | K₃PO₄ | 4-Aryl pyrazole | Good to very good yields (61-86%) for unprotected pyrazoles. | nih.gov |

An alternative strategy for functionalizing the pyrazole ring involves directed ortho-metalation, specifically lithiation. commonorganicchemistry.comthieme-connect.de This method uses a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic proton on the pyrazole ring. researchgate.net For a pyrazole that is unsubstituted at C4, lithiation can potentially occur at this position, creating a 4-lithiopyrazole intermediate. However, the regioselectivity of lithiation is highly dependent on the substituents already present on the ring, which can direct the metalation to a specific site. rsc.org

Once the 4-lithiopyrazole is formed, it can be quenched with an electrophile. To introduce a functional group that can be converted to a phenyl group, or to introduce a precursor for further elaboration, various electrophiles can be used. For instance, reacting the lithiated intermediate with N,N-dimethylformamide (DMF) results in the formation of a 4-formylpyrazole. commonorganicchemistry.comthieme-connect.de While direct phenylation via this route is less common than cross-coupling, the introduction of a formyl group provides a synthetic handle for further transformations. rsc.orgumich.edu

Elaboration and Diversification of the Carboxamide Moiety

Once the core 4-Phenyl-1H-pyrazole-3-carboxamide structure is assembled, the carboxamide group itself can be further modified. This diversification is crucial for creating analogues with varied properties. nih.gov A common approach is to synthesize a library of N-substituted carboxamides by reacting the pyrazole-3-carboxylic acid or its activated form with a diverse range of primary and secondary amines. researchgate.net

This strategy allows for the introduction of various functional groups, including alkyl, aryl, and heterocyclic moieties, onto the amide nitrogen. nih.govnih.gov For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized by coupling the pyrazole carboxylic acid with different aminobenzenesulfonamides, leading to compounds bearing a sulfonamide group. nih.gov These reactions demonstrate the versatility of the pyrazole-3-carboxylic acid as a scaffold for generating a wide array of structurally diverse molecules. nih.govmdpi.com

Amidation Reactions and N-Substitution

The introduction of the carboxamide moiety is typically achieved through the amidation of a corresponding pyrazole-3-carboxylic acid. This can be accomplished using various coupling agents. A patented method describes the coupling of a pyrazolecarboxylic acid with an aniline (B41778) derivative using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a tertiary amine base like 3-picoline. google.com This process is conducted at temperatures ranging from -10°C to +20°C to yield the desired N-phenylpyrazole carboxamide. google.com This approach provides an efficient route to N-aryl carboxamides. google.com

Parallel synthesis techniques have also been employed to create libraries of N-substituted pyrazole carboxamides. For instance, 1-substituted 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acids have been subjected to parallel amidation with a variety of primary and secondary amines to generate a diverse set of analogues. thieme-connect.de

N-substitution of the pyrazole ring is another critical modification, which often results in a mixture of regioisomers. nih.gov The alkylation of asymmetrically substituted 1H-pyrazoles, such as those with a phenyl group at C4, generally requires careful optimization of reaction conditions to achieve regioselectivity. nih.gov Studies on the N-alkylation of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates have shown that the choice of base and solvent significantly influences the isomeric ratio. nih.gov For example, using sodium hydride (NaH) in dimethylformamide (DMF) was found to be a highly regiospecific method for synthesizing ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a precursor for further derivatization. nih.gov

The synthesis of the pyrazole core itself can be achieved through various means, often culminating in a carboxylate that serves as a direct precursor to the target carboxamide. The Vilsmeier-Haack reaction is a common method for formylating pyrazoles, producing pyrazole-4-carbaldehydes which can then be oxidized to carboxylic acids. nih.govresearchgate.netsemanticscholar.org For example, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized by the cyclization of hydrazones using the Vilsmeier-Haack reagent (DMF/POCl₃). semanticscholar.org Another approach involves the palladium-catalyzed cross-coupling of 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde with various boronic acids to introduce substituents at the 3-position. ktu.edu

Table 1: Conditions for Amidation and N-Substitution Reactions

| Reaction Type | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amidation | Pyrazolecarboxylic acid, Aniline | Sulfonyl chloride, Tertiary amine base (e.g., 3-picoline) | N-phenylpyrazole-1-carboxamide | google.com |

| N-Alkylation | 3(5)-Aryl-1H-pyrazole-5(3)-carboxylate | 2-(Chloromethyl)oxirane, NaH, DMF | N-substituted pyrazole carboxylate | nih.gov |

| Formylation (Vilsmeier-Haack) | Hydrazone of an acetophenone | DMF, POCl₃ | Pyrazole-4-carbaldehyde | semanticscholar.org |

Synthesis of Fused Heterocyclic Systems Containing the Carboxamide

The pyrazole carboxamide scaffold is a versatile building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclocondensation of the pyrazole derivative with a suitable bifunctional reagent.

One notable example is the synthesis of pyrazolo[3,4-d]pyridazinones. The cyclocondensation of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate leads to the formation of 2-(3-aminophenyl)-2,6-dihydro-3,4-diphenyl-7H-pyrazolo[3,4-d]pyridazin-7-one. researchgate.net In this reaction, the carboxylic acid at the C3 position of the pyrazole ring reacts with the hydrazine to form the fused pyridazinone ring. researchgate.net

Another strategy involves intramolecular cyclization. Fused chromeno[2,3-c]pyrazol-4(1H)-ones have been synthesized from 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles via a cross-dehydrogenative coupling reaction. nih.gov While this example starts from a formyl precursor rather than a carboxamide, it highlights the utility of C3/C4 functionalized pyrazoles in constructing fused systems.

A general approach has been developed for synthesizing tetrahydro-4H-pyrazolo[1,5-a] nih.govrsc.orgdiazepin-4-ones. nih.gov This method begins with ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are treated with various amines. nih.gov The reaction proceeds via the opening of the oxirane ring by the amine, followed by a direct intramolecular cyclization (amidation) between the newly installed amino group and the ester at the C5 position, yielding the fused 1,4-diazepinone ring system. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines represents another important class of fused heterocycles. These can be prepared through a one-pot, three-component reaction between 5-aminopyrazoles, β-ketonitriles, and aldehydes. chim.it The reaction sequence involves a Knoevenagel condensation, a Michael addition, and a selective dehydrative cyclization followed by oxidation to afford the final fused product. chim.it

Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

| Fused System | Pyrazole Precursor | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazin-7-one | 1,4,5-Trisubstituted-1H-pyrazole-3-carboxylic acid | Hydrazine hydrate / Cyclocondensation | researchgate.net |

| Tetrahydro-4H-pyrazolo[1,5-a] nih.govrsc.orgdiazepin-4-one | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Primary amines or ammonia / Oxirane ring-opening and cyclisation | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine | NH-5-Aminopyrazole | β-Ketonitriles, Aldehydes / Multicomponent domino reaction | chim.it |

| Chromeno[2,3-c]pyrazol-4(1H)-one | 5-Aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazole | TBHP / Intramolecular cross-dehydrogenative-coupling | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1h Pyrazole 3 Carboxamide Systems

Comprehensive Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the synthesis of 4-Phenyl-1H-pyrazole-3-carboxamide and for probing its structural nuances in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole (B372694) derivatives.

¹H NMR: In the ¹H NMR spectrum of pyrazole derivatives, the chemical shifts of the pyrazole ring protons are particularly informative. For the 4-phenyl-1H-pyrazole core, the C5-H proton typically appears as a singlet. In related 1,3-diphenylpyrazole-4-carboxaldehyde derivatives, the pyrazole H-5 proton resonates as a singlet around δ 8.56 ppm. ekb.eg The aromatic protons of the phenyl group at the C4 position exhibit multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The NH proton of the pyrazole ring is often observed as a broad singlet at a higher chemical shift (downfield), for instance, around 13 ppm in some 4-halogenated-1H-pyrazoles, indicating its acidic nature. mdpi.com The amide (CONH₂) protons would be expected to appear as two distinct signals or a single broad signal, depending on the rotational barrier and solvent interactions.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. For pyrazole-carboxamides, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 159-163 ppm. nih.gov The carbon atoms of the pyrazole ring show characteristic shifts; for example, in a 1,3-diphenylpyrazole system, the pyrazole carbons can be found at approximately δ 152 ppm (C3), 121 ppm (C4), and 139 ppm (C5). ekb.eg The carbons of the C4-phenyl substituent would display signals in the aromatic region (δ 125-140 ppm).

2D NMR (HSQC, HMBC, NOESY): Two-dimensional NMR techniques are crucial for unambiguous assignment of proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the pyrazole and phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) couplings between protons and carbons. This is vital for identifying quaternary carbons and for connecting different parts of the molecule, such as linking the pyrazole ring protons to the carbons of the phenyl ring and the carboxamide group. For instance, an HMBC experiment on a pyrazolone (B3327878) carboxamide derivative allowed for the clear differentiation between two carbonyl carbons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be used to determine the relative orientation of the phenyl ring with respect to the pyrazole ring and to study the conformation of the carboxamide group.

A summary of typical NMR data for related pyrazole structures is presented below.

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Compound Type |

|---|---|---|---|

| ¹H | Pyrazole C5-H | ~8.56 | 1,3-Diphenylpyrazole-4-carboxaldehyde ekb.eg |

| Aromatic-H | 7.1 - 7.9 | General Phenylpyrazoles ekb.eg | |

| Pyrazole N-H | ~13.0 | 4-Halogenated-1H-pyrazoles mdpi.com | |

| ¹³C | Amide C=O | 159 - 163 | Pyrazole-carboxamides nih.gov |

| Pyrazole C3 | ~152 | 1,3-Diphenylpyrazole-4-carboxaldehyde ekb.eg | |

| Pyrazole C4 | ~121 | 1,3-Diphenylpyrazole-4-carboxaldehyde ekb.eg |

Note: The data presented are for structurally related compounds and serve as representative examples.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For 4-Phenyl-1H-pyrazole-3-carboxamide, the spectrum would be characterized by:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the pyrazole N-H and amide N-H stretches. mdpi.comnih.gov

C=O stretching: A strong absorption band for the amide carbonyl group (Amide I band) typically appears around 1660-1680 cm⁻¹. researchgate.netmdpi.com

C=N and C=C stretching: Absorptions for the pyrazole and phenyl ring C=N and C=C bonds are expected in the 1400-1620 cm⁻¹ region. mdpi.comresearchgate.net

N-H bending: The amide N-H bend (Amide II band) is typically found around 1600-1640 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Carboxamides

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| Amide & Pyrazole N-H | Stretching | 3100 - 3400 mdpi.comnih.gov |

| Amide C=O | Stretching | 1660 - 1680 researchgate.netmdpi.com |

Note: The data presented are for structurally related compounds and serve as representative examples.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. Using Electrospray Ionization (ESI-MS), 4-Phenyl-1H-pyrazole-3-carboxamide (Molecular Formula: C₁₀H₉N₃O, Molecular Weight: 187.20 g/mol ) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 188. nih.gov Other adducts such as [M+Na]⁺ may also be observed. The fragmentation pattern would likely involve the loss of the carboxamide group (CONH₂) or cleavage of the phenyl ring.

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and its interactions with other species, such as biological macromolecules like DNA. Pyrazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic and heteroaromatic rings. nih.gov For pyrazole-carboxamide derivatives, these bands are often observed between 240-320 nm. nih.govnih.gov The study of these compounds' interaction with calf thymus DNA (CT-DNA) has shown changes in the absorption spectra (hyperchromism or hypochromism), indicating binding. nih.gov Such studies are crucial for understanding the potential mechanisms of action for bioactive pyrazole compounds, where DNA may be a molecular target. nih.gov The fusion of a pyridone moiety to a porphyrin core, a different heterocyclic system, resulted in significantly red-shifted absorption spectra, demonstrating how structural modifications impact electronic properties. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The carboxamide group's planarity and its orientation relative to the pyrazole ring are also key features. In one related structure, the carboxamide group was found to be nearly co-planar with the pyrazole ring, with a small twist angle of 3.9°. cardiff.ac.uk The solid-state structure is often stabilized by a network of hydrogen bonds, typically involving the amide and pyrazole N-H groups acting as donors and the amide carbonyl oxygen and pyrazole nitrogen atoms acting as acceptors.

A critical aspect of pyrazole chemistry is tautomerism. nih.gov For an unsubstituted pyrazole ring, annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2). In substituted pyrazoles like 4-Phenyl-1H-pyrazole-3-carboxamide, two principal tautomers are possible: 4-phenyl-1H-pyrazole-3-carboxamide and 4-phenyl-1H-pyrazole-5-carboxamide.

X-ray crystallography is a powerful tool for determining which tautomer is preferred in the solid state. researchgate.net It has been frequently observed that one tautomeric form is overwhelmingly prevalent in the crystal lattice. nih.gov For example, an X-ray study of 1H-pyrazole-3-(N-tert-butyl)-carboxamide confirmed that the 3-substituted tautomer exists in the solid state. researchgate.net Similarly, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as the 1H-pyrazol-3-ol tautomer in the crystal, forming hydrogen-bonded dimers. mdpi.com This preference is driven by the formation of stable hydrogen-bonding networks and efficient crystal packing. In the case of 4-Phenyl-1H-pyrazole-3-carboxamide, it is highly probable that the crystalline form would consist of a single tautomer stabilized by intermolecular hydrogen bonds involving the carboxamide and pyrazole moieties.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

The crystal structure of pyrazole-containing compounds is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The 1H-pyrazole ring itself is a versatile building block for supramolecular assembly, featuring both a hydrogen bond donor (the pyrrole-type N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom). This dual functionality allows for the formation of various well-defined hydrogen-bonded patterns, such as dimers, trimers, and extended one-dimensional chains (catemers).

In the case of 4-Phenyl-1H-pyrazole-3-carboxamide, the presence of the carboxamide group (-C(=O)NH₂) introduces additional sites for hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Consequently, a rich and complex network of intermolecular hydrogen bonds is anticipated to govern the crystal packing of this molecule.

Based on the analysis of structurally similar compounds, the following types of hydrogen bonds are likely to be observed:

N-H···N (pyrazole-pyrazole): The N-H of one pyrazole ring can form a hydrogen bond with the pyridine-type nitrogen of an adjacent pyrazole ring. This is a very common motif in the crystal structures of 1H-pyrazoles.

N-H···O (amide-amide): The amide N-H of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of characteristic dimeric or chain structures.

N-H···O (pyrazole-amide): The pyrazole N-H could potentially interact with the amide carbonyl oxygen.

N-H···N (amide-pyrazole): The amide N-H could also act as a donor to the pyridine-type nitrogen of the pyrazole ring.

The interplay between the strong N-H···O and N-H···N hydrogen bonds and the weaker, but significant, π-π stacking interactions dictates the final crystal packing arrangement. The specific geometry of these interactions, including bond distances and angles, would be essential for a complete understanding of the supramolecular structure of 4-Phenyl-1H-pyrazole-3-carboxamide.

To illustrate the types of data that would be derived from a full crystallographic analysis, the following tables are presented as examples of how such information would be organized. The values within are hypothetical and serve only as a placeholder until the experimental data becomes available.

Table 1: Hypothetical Hydrogen Bond Geometry for 4-Phenyl-1H-pyrazole-3-carboxamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···N2' | 0.88 | 2.05 | 2.91 | 165 |

| N3-H3A···O1'' | 0.86 | 2.10 | 2.95 | 170 |

| N3-H3B···N2''' | 0.86 | 2.25 | 3.08 | 160 |

Symmetry codes (' , '' , ''') would denote adjacent molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for 4-Phenyl-1H-pyrazole-3-carboxamide

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O |

| Formula Weight | 187.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 8.20 |

| c (Å) | 11.30 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 938.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

A definitive analysis of the intermolecular interactions and crystal packing of 4-Phenyl-1H-pyrazole-3-carboxamide awaits the experimental determination of its crystal structure. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, allowing for a detailed description of the supramolecular architecture and a deeper understanding of the structure-property relationships in this class of compounds.

Theoretical and Computational Investigations of 4 Phenyl 1h Pyrazole 3 Carboxamide

Quantum Chemical Studies

Quantum chemical methods are powerful tools for elucidating the electronic structure, reactivity, and thermodynamic properties of molecules. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has been widely employed to investigate the properties of pyrazole-carboxamide derivatives. By optimizing the molecular geometry at a specific level of theory, such as B3LYP/6-31G*, researchers can calculate various electronic and thermodynamic parameters. researchgate.netjcsp.org.pk

The electronic and charge transfer properties are often explained by analyzing the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). researchgate.netjcsp.org.pk For instance, in related pyrazole-carboxamide systems, the HOMO can be delocalized over the entire molecule, while the LUMO might be localized on specific moieties, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. jcsp.org.pk This analysis is crucial for understanding the molecule's reactivity.

Thermodynamic properties derived from DFT calculations, such as enthalpy, entropy, and Gibbs free energy, provide information about the stability and spontaneity of reactions involving the compound. These calculations are fundamental in predicting the behavior of 4-Phenyl-1H-pyrazole-3-carboxamide in different chemical environments.

A study on a series of pyrazole-carboxamide compounds demonstrated that the ground state geometries, along with electronic and charge transfer properties, could be effectively computed using DFT. The calculated absorption spectra, using time-dependent DFT (TDDFT), further aid in understanding the electronic transitions within these molecules. jcsp.org.pk

Table 1: Calculated Thermodynamic Properties of a Related Pyrazole (B372694) Derivative (Pyz-1) in Gas Phase and Aqueous Solution

| Property | Gas Phase | Aqueous Solution |

|---|---|---|

| Enthalpy (H) (kcal/mol) | -334.82 | -334.84 |

| Gibbs Free Energy (G) (kcal/mol) | -334.76 | -334.78 |

| Entropy (S) (cal/mol·K) | 129.58 | 131.23 |

Data sourced from a study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), a structurally related compound. nih.gov

The analysis of frontier molecular orbitals, HOMO and LUMO, is a cornerstone of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. jcsp.org.pk A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For a series of synthesized pyrazole-carboxamides, the HOMO-LUMO energy gaps were calculated to be in the range that suggests stable structures. researchgate.net For example, in one study, the calculated energy gap for a specific pyrazole-carboxamide derivative was 4.23 eV. jcsp.org.pk The distribution of these orbitals also provides insight into intramolecular charge transfer, a phenomenon observed in many pyrazole derivatives where electron density moves from donor to acceptor parts of the molecule upon photoexcitation. jcsp.org.pk

Table 2: HOMO-LUMO Energies and Energy Gaps for a Series of Pyrazole-Carboxamide Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4 | -5.44 | -1.21 | 4.23 |

| 5 | -5.56 | -1.24 | 4.32 |

| 6 | -5.63 | -1.41 | 4.21 |

| 7 | -5.37 | -1.37 | 4.00 |

| 8 | -5.67 | -1.79 | 3.88 |

| 9 | -5.37 | -1.13 | 4.24 |

| 10 | -5.54 | -1.14 | 4.40 |

Data from a DFT study on various pyrazole-carboxamide derivatives. researchgate.net

Pyrazoles can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. nih.gov The prototropic annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration. nih.gov

Studies on 3(5)-substituted pyrazoles have shown that the equilibrium between tautomers is influenced by the nature of the substituent, the physical state (solid or solution), temperature, and the solvent. nih.govfu-berlin.de For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the more abundant form in solution and is also the form present in the solid state. fu-berlin.de

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for predicting how a ligand, such as 4-Phenyl-1H-pyrazole-3-carboxamide, might interact with a biological target, typically a protein receptor.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This information is crucial for understanding the mechanism of action of potential drugs. For pyrazole-carboxamide derivatives, docking studies have been used to investigate their binding mechanisms with various enzymes, such as carbonic anhydrase. nih.gov

These simulations can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the ligand-receptor interaction. nih.gov For a series of novel pyrazole-carboxamides, the calculated Ki values were found to be in the micromolar to nanomolar range for certain carbonic anhydrase isoenzymes, indicating potent inhibition. nih.gov The docking results often show that these compounds can fit well into the active site of the target receptor. nih.gov

Beyond predicting the binding pose, molecular docking and dynamics simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues at the receptor's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for pyrazole carboxamide derivatives typically involves the generation of a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. Statistical methods are employed to build a mathematical model that relates these descriptors to the observed biological activity.

Correlation of Structural Descriptors with Biological Activity

In the context of pyrazole carboxamides, several classes of structural descriptors have been shown to correlate with their biological activities, which span a wide range including anticancer, antifungal, and enzyme inhibitory effects. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include parameters such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in studies on related pyrazole derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to significantly influence their biological potency.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are often correlated with how well a compound fits into the active site of a biological target. The substitution pattern on the pyrazole and phenyl rings can dramatically alter the steric profile and, consequently, the biological activity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity of atoms. Indices such as the Wiener index and Kier & Hall connectivity indices have been used in QSAR models of various heterocyclic compounds to quantify their structural complexity and branching.

Thermodynamic Descriptors: Properties like logP (partition coefficient), which describes the lipophilicity of a compound, are crucial in determining its pharmacokinetic properties, such as absorption and distribution. For pyrazole carboxamides, optimizing lipophilicity is often a key aspect of lead optimization.

A hypothetical QSAR study on a series of 4-phenyl-1H-pyrazole-3-carboxamide analogs might reveal correlations such as those presented in the interactive table below. This table illustrates the type of data that would be generated in such a study, linking specific molecular descriptors to observed biological activity (represented here as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

| Compound ID | Substituent (R) on Phenyl Ring | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | pIC50 |

| 1 | H | 2.1 | 201.22 | -6.5 | -1.2 | 5.8 |

| 2 | 4-Cl | 2.8 | 235.66 | -6.7 | -1.5 | 6.5 |

| 3 | 4-OCH3 | 1.9 | 231.25 | -6.2 | -1.1 | 6.1 |

| 4 | 4-NO2 | 2.0 | 246.22 | -7.1 | -2.0 | 7.2 |

| 5 | 2-F | 2.3 | 219.21 | -6.6 | -1.4 | 6.3 |

Please note: The data in this table is hypothetical and for illustrative purposes only, as a specific QSAR study for 4-Phenyl-1H-pyrazole-3-carboxamide was not found in the searched literature.

Predictive Models for Compound Design

The ultimate goal of a QSAR study is to develop a predictive model that can be used to design new compounds with enhanced biological activity. These models are typically validated using internal and external validation techniques to ensure their robustness and predictive power.

Commonly used statistical methods for building predictive QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to capture complex, non-linear relationships between structure and activity.

Once a validated QSAR model is established, it can be used to screen virtual libraries of compounds or to guide the rational design of new derivatives. For example, if a model indicates that a lower LUMO energy and a specific range of logP values are favorable for activity, chemists can design new 4-Phenyl-1H-pyrazole-3-carboxamide analogs that possess these desired properties. This in-silico screening process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery pipeline.

While a dedicated QSAR model for 4-Phenyl-1H-pyrazole-3-carboxamide remains to be developed and published, the principles and methodologies are well-established within the broader field of medicinal chemistry and computational drug design. Future research in this area would be invaluable for unlocking the full therapeutic potential of this and related pyrazole carboxamide scaffolds.

In Vitro Biological Activity and Mechanistic Research of 4 Phenyl 1h Pyrazole 3 Carboxamide Derivatives

Enzyme and Protein Target Inhibition Studies

Derivatives of the pyrazole (B372694) carboxamide scaffold have been the subject of extensive research to evaluate their potential as inhibitors of various enzymes and protein targets. These investigations have unveiled a broad spectrum of in vitro biological activities, highlighting the versatility of this chemical structure in interacting with key biological molecules.

Kinase Inhibition Profiles

The pyrazole scaffold is recognized as a privileged structure in the development of kinase inhibitors. mdpi.com Derivatives of 4-phenyl-1H-pyrazole-3-carboxamide have shown inhibitory activity against several kinases, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer. mdpi.comresearchgate.net

Notably, certain 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6). researchgate.net The inhibition of the CDK4/6 complex is a key target as it serves as a checkpoint for the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. researchgate.net Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated submicromolar activities against FLT3-ITD and CDK2. nih.gov For instance, trisubstituted purines, which share structural similarities, were previously described as potent inhibitors of both CDK and FLT3-ITD kinases. nih.gov

In contrast, some studies have reported that certain novel 1H-pyrazole-3-carboxamide derivatives exhibit relatively weak multi-kinase activity, suggesting that their biological effects may be mediated by other mechanisms, such as DNA interaction. jst.go.jpnih.gov

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related structure, is found in the Aurora kinase inhibitor Tozasertib. mdpi.com Furthermore, the pan-Aurora, ABL, FLT3, and JAK2 kinase inhibitor AT9283 has entered clinical trials, demonstrating the therapeutic interest in compounds targeting these kinases. researchgate.net The development of inhibitors for kinases like CDK16, a member of the understudied PCTAIRE family, has also been pursued using pyrazole-based scaffolds. mdpi.com

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Derivative Class | Target Kinase(s) | Reported Activity | Reference |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide derivatives | FLT3, CDK4, CDK6 | Potent inhibitors | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine derivative 14 | FLT3-ITD, CDK2 | Submicromolar activity | nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based derivative 43d | CDK16 | EC50 = 33 nM | mdpi.com |

| AT9283 (related inhibitor) | Aurora A, Aurora B, ABL, FLT3, JAK2 | Pan-kinase inhibitor | researchgate.net |

| Novel 1H-pyrazole-3-carboxamide derivatives (e.g., pym-5) | Multiple kinases | Weak inhibition | jst.go.jp |

Glycosidase and Amylase Inhibition

Inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Pyrazole derivatives have demonstrated significant potential in this area.

A study on two specific pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), revealed potent α-glucosidase and α-amylase inhibition. nih.gov Their inhibitory activities were found to be comparable to the standard drug, Acarbose. nih.gov Another study synthesized a series of acyl pyrazole sulfonamides, with compound 5a emerging as a highly potent α-glucosidase inhibitor, being 35-fold more effective than Acarbose. frontiersin.org Kinetic studies of some pyrimidinyl-piperazine carboxamide derivatives showed they act as competitive inhibitors of α-glucosidase. nih.gov

Similarly, novel pyrazole derivatives synthesized from chalcones showed inhibitory activity against α-amylase purified from the sera of pancreatic cancer patients, with the inhibition rate correlating with the concentration of the compound. ajchem-a.comajchem-a.com Other research focused on new classes of thiazolidin-4-ones linked to pyrazoles, which also exhibited α-amylase inhibitory effects. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | nih.gov |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 | nih.gov |

| Pyz-1 | α-Amylase | 119.3 ± 0.75 | nih.gov |

| Pyz-2 | α-Amylase | 120.2 ± 0.68 | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 72.58 ± 0.68 | nih.gov |

| Acarbose (Standard) | α-Amylase | 115.6 ± 0.574 | nih.gov |

| Acyl pyrazole sulfonamide (5a) | α-Glucosidase | 1.13 ± 0.06 | frontiersin.org |

| Pyrimidinyl-piperazine carboxamide (21c) | α-Glucosidase | 0.44 | nih.gov |

Carbonic Anhydrase Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibitory action against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The study successfully identified examples of isoform-selective inhibitors for all four investigated enzymes. nih.gov This selectivity is significant as different isoforms are implicated in different pathologies; for instance, hCA IX and XII are transmembrane isoforms associated with tumors. nih.gov Computational methods were used to understand the basis for the observed selectivity, which is valuable for designing future inhibitors. nih.gov

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the formation of uric acid. nih.gov Pyrazole derivatives have shown promise as inhibitors of this enzyme. Two pyrazole derivatives, Pyz-1 and Pyz-2, exhibited remarkable inhibitory ability against XO. nih.gov In another study, pyrazolopyrimidine-based inhibitors, which are derivatives of allopurinol, were evaluated. nih.gov Three of the seven compounds tested were found to be reasonably good, competitive inhibitors of XO, with IC50 values comparable to allopurinol. nih.gov Specifically, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was the most potent inhibitor in this series. nih.gov

Table 3: Xanthine Oxidase Inhibition by Pyrazole Derivatives

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Pyz-1 | 24.32 ± 0.78 | nih.gov |

| Pyz-2 | 10.75 ± 0.54 | nih.gov |

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | nih.gov |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | nih.gov |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | nih.gov |

| Allopurinol (Standard) | 0.776 ± 0.012 | nih.gov |

Human Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm and is considered an essential target for developing new contraceptives. researchgate.netnih.gov A series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were designed and synthesized to evaluate their in vitro acrosin inhibitory activities. researchgate.net The results indicated that all the synthesized target compounds were more potent than the control compound, N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK). researchgate.net Several compounds exhibited stronger inhibitory activities than another control, ISO-1. researchgate.net Notably, compound AQ-E5 was identified as the most potent inhibitor among all the tested compounds, displaying an IC50 of 0.01 μmol/mL. researchgate.net This research highlights a new structural class for the development of novel acrosin inhibitors. researchgate.net

Heat Shock Protein 90 (HSP90) Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Consequently, HSP90 is a key target for cancer therapy. nih.gov Information from X-ray crystal structures of known inhibitors bound to HSP90 has been used to design novel 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides. nih.gov This structure-based design approach, which aimed to create an additional interaction with the Phe138 residue of the protein, led to a significant increase in binding potency. nih.gov Another study reported on pyrimidine-containing scaffold compounds that showed remarkable inhibitory activity against the HSP90 protein, with IC50 values in the low micromolar range. nih.gov

Table 4: HSP90 Inhibition by Pyrazole Derivatives

| Compound/Derivative Class | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrimidine-containing scaffold (Compound 9) | HSP90 | 2.44 | nih.gov |

| Pyrimidine-containing scaffold (Compound 10) | HSP90 | 7.30 | nih.gov |

| Novobiocin (Reference) | HSP90 | 1.14 | nih.gov |

| 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides | HSP90 | Potent binding affinity reported | nih.gov |

Mutant p53 Protein Stabilization and Reactivation (e.g., p53-Y220C)

The p53 protein, a critical tumor suppressor, is inactivated by mutation in approximately 50% of human cancers. nih.gov A significant portion of these are missense mutations in the DNA-binding domain, which can lead to protein misfolding and instability. nih.gov One such "hotspot" mutation, p53-Y220C, creates a surface cavity that destabilizes the protein but also presents a unique target for therapeutic intervention. rsc.org The strategy of using small molecules to bind within this cavity and stabilize the mutant protein is a key area of cancer research. rsc.orgnih.gov The goal is to rescue the wild-type conformation and restore its tumor-suppressing functions. nih.gov

Researchers have explored various compounds to achieve this stabilization. For instance, fragment screening and molecular dynamics have been used to map ligand interaction sites within the p53-Y220C mutational cavity to guide the rational design of stabilizing drugs. nih.gov While this approach has identified promising small-molecule scaffolds and even peptides designed to act as chaperones for mutant p53, specific research directly linking 4-Phenyl-1H-pyrazole-3-carboxamide derivatives to the stabilization and reactivation of the p53-Y220C mutant is not prominently featured in the reviewed literature. nih.gov The development of compounds that can reactivate mutant p53 remains an important objective in oncology drug discovery. nih.gov

Cellular Biology and Mechanistic Pathway Investigations

Derivatives of 1H-pyrazole-3-carboxamide have demonstrated significant antiproliferative activity across a range of human cancer cell lines in laboratory settings. Studies have shown that these compounds can inhibit the growth of colon cancer (HCT116), liver cancer (HepG2), leukemia (K562, MV4-11), and other tumor types. nih.govnih.gov

For example, a series of novel 1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their effects on HCT116 and HepG2 cells, showing notable inhibition of cell proliferation. nih.gov In studies focused on acute myeloid leukemia (AML), which often features mutations in the FLT3 gene, pyrazole-based compounds have shown particular potency. The derivative FN-1501 was highly effective against MV4-11 cells, which express the FLT3-ITD mutation, with an IC₅₀ value of 0.008 μM. ekb.eg Another study identified compound 8t, also a 1H-pyrazole-3-carboxamide derivative, as a potent inhibitor of FLT3, showing strong activity against MV4-11 cells. Further research highlighted pyrazole derivatives that exhibited high inhibitory activity against the chronic myelogenous leukemia cell line K562, with one compound (5b) being 5- to 35-fold more potent than the reference compound ABT-751.

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cell Line | Activity/Finding | Reference |

| 1H-pyrazole-3-carboxamides | HCT116, HepG2 | Significant inhibition of cell proliferation. | nih.gov |

| Compound 5b (Pyrazole derivative) | K562 | High inhibitory activity (GI₅₀ = 0.021 μM). | |

| FN-1501 (Compound 50) | MV4-11 | Potent antiproliferative activity (IC₅₀ = 0.008 μM). | ekb.eg |

| Compound 8t | MV4-11 | Potent inhibition. | |

| 3-phenyl-1H-5-pyrazolylamine derivatives | MOLM-13, MV4-11 | Potent inhibition of cell growth. |

DNA-Binding Interaction and DNA Cleavage Assays

Beyond kinase inhibition, another mechanism contributing to the anticancer effects of pyrazole derivatives is their interaction with DNA. Research suggests that certain 1H-pyrazole-3-carboxamide derivatives can bind to DNA and induce damage, potentially serving as an alternative or complementary mode of action to their enzyme-inhibiting properties. nih.gov

A study involving four novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding capabilities through spectroscopic and viscosity measurements. nih.gov The findings were consistent with a DNA minor groove binding model. nih.gov One specific compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), showed the highest DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. This interaction was strong enough to significantly affect the DNA conformation. nih.gov Furthermore, in a DNA cleavage assay, pym-5 demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, indicating that DNA may be a direct target for these compounds. nih.gov

A primary mechanism through which pyrazole derivatives exert their antiproliferative effects is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.

Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. In triple-negative breast cancer cells (MDA-MB-231), a novel pyrazole derivative known as PTA-1 was found to induce apoptosis at low micromolar concentrations, as evidenced by the externalization of phosphatidylserine (B164497) and the activation of caspases-3/7. Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives showed they could upregulate pro-apoptotic proteins such as Bax, p53, and Caspase-3 in cancer cell lines.

In addition to inducing apoptosis, these derivatives can interfere with the cell cycle. A pyrazole derivative, compound 3f, was shown to cause cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov This arrest prevents the cells from replicating their DNA and proceeding to division. The induction of apoptosis by this compound was linked to the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.gov

The anticancer activity of 4-Phenyl-1H-pyrazole-3-carboxamide derivatives is frequently linked to their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival. Many of these compounds function as potent protein kinase inhibitors. ekb.eg

Fms-like receptor tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), where it is often mutated and constitutively active. Several 1H-pyrazole-3-carboxamide derivatives have been specifically designed as FLT3 inhibitors. ekb.eg For example, compound 8t was shown to potently inhibit FLT3 phosphorylation in a dose-dependent manner in MV4-11 cells. This inhibition subsequently blocked downstream signaling pathways, including STAT5, AKT, and ERK, which are crucial for cell survival. Similarly, the compound FN-1501 (also known as compound 50) suppressed the phosphorylation of FLT3, ERK, AKT, and STAT5, correlating with its potent antiproliferative effects. ekb.eg

These compounds also affect the cell cycle machinery directly. Both compound 8t and FN-1501 were found to inhibit the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle, which is controlled by cyclin-dependent kinases (CDKs). ekb.eg This demonstrates that these pyrazole derivatives can act on multiple critical nodes within cancer signaling networks.

Table 2: Inhibition of Signaling Pathways by Pyrazole Derivatives

| Compound | Target Pathway/Protein | Effect | Cell Line | Reference |

| Compound 8t | FLT3 | Weakened phosphorylation | MV4-11 | |

| STAT5/AKT/ERK | Phosphorylation completely blocked at 1 μM | MV4-11 | ||

| Retinoblastoma (Rb) | Inhibited phosphorylation in a dose-dependent manner | MV4-11 | ||

| FN-1501 | FLT3, ERK, AKT, STAT5 | Suppression of phosphorylation | MV4-11 | ekb.eg |

| Retinoblastoma (Rb) | Suppression of phosphorylation | MV4-11 | ekb.eg | |

| N-biphenyl-N′-(1H-pyrazol-5-yl)urea | FLT3, STAT5 | Strong suppression of phosphorylation | - |

In Vitro Antimicrobial Efficacy Assessment

In addition to their anticancer properties, pyrazole derivatives have been investigated for their potential as antimicrobial agents. Various studies have synthesized and tested pyrazole-carboxamide compounds against a range of bacteria and fungi, revealing a broad spectrum of activity.

In one study, a series of 3,5-disubstituted pyrazole-1-carboxamides were assayed against several microorganisms. The compounds showed potent activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. However, they did not show significant effect against Pseudomonas aeruginosa. Another study reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and screened them for anti-tubercular and antimicrobial properties, comparing them to the standard drug rifampin. Furthermore, the synthesis of N-glycoside derivatives from phenyl pyrazoles has also yielded compounds with documented antibacterial and antifungal activities.

Table 3: In Vitro Antimicrobial Activity of Pyrazole-1-carboxamide Derivatives

| Organism | Activity | Reference |

| Staphylococcus aureus | Potent activity observed. | |

| Escherichia coli | Potent activity observed. | |

| Candida albicans | Potent activity observed. | |

| Pseudomonas aeruginosa | No significant effect. |

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Derivatives of 4-Phenyl-1H-pyrazole-3-carboxamide have been the subject of various studies to determine their effectiveness against a range of bacteria. Research indicates that these compounds exhibit varied levels of activity against both Gram-positive and Gram-negative bacterial strains.

In one study, a series of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides were synthesized and evaluated for their antimicrobial potential. nih.gov The most promising compound from this series, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, demonstrated notable efficacy, particularly against Gram-positive bacteria. nih.gov It was most effective against pathogenic strains such as Staphylococcus aureus ATCC 25923 and ATCC 6538, as well as the opportunistic Staphylococcus epidermidis ATCC 12228, with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/ml. nih.gov Against other Gram-positive species, the MIC values ranged from 15.63 to 31.25 μg/ml. nih.gov

Another study investigating pyrazolyl-1-carboxamide derivatives found that the tested compounds showed potent activity against Staphylococcus aureus and Escherichia coli. mdpi.com However, they did not show a significant effect against Pseudomonas aeruginosa. mdpi.com This suggests a degree of selectivity in the antibacterial action of these derivatives.

Further research into novel pyrazole-4-carboxamide derivatives revealed good antibacterial activity against both Gram-positive (S. aureus and Bacillus subtilis) and Gram-negative (P. aeruginosa and E. coli) pathogens. japsonline.com Similarly, azopyrazole carbonitrile derivatives, which share a core pyrazole structure, exhibited a broad range of antimicrobial activities against both types of bacteria. acs.org

The following table summarizes the in vitro antibacterial activity of selected 4-Phenyl-1H-pyrazole-3-carboxamide derivatives against various bacterial strains.

| Derivative Name | Bacterial Strain | MIC (μg/mL) |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | Staphylococcus aureus ATCC 25923 | 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | Staphylococcus aureus ATCC 6538 | 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | Staphylococcus epidermidis ATCC 12228 | 7.81 |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | Other Gram-positive species | 15.63-31.25 |

Evaluation Against Drug-Resistant Bacterial Strains (e.g., MRSA)

A critical area of antibacterial research is the development of compounds effective against drug-resistant bacteria. Methicillin-resistant Staphylococcus aureus (MRSA) is a significant human pathogen, and pyrazole derivatives have shown promise in combating it.

The previously mentioned N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide also displayed high activity against clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) with MIC values ranging from 0.98 to 31.25 μg/ml, and notably against MRSA with MICs between 1.96 and 7.81 μg/ml. nih.gov

In a separate study focusing on coumarin-substituted pyrazole derivatives, several compounds demonstrated potent activity against MRSA, with MIC values as low as 3.125 µg/mL. mdpi.com These compounds were also found to be equally effective at inhibiting the formation of MRSA biofilms and destroying pre-existing ones. mdpi.com Another class of pyrazole derivatives, N-(trifluoromethylphenyl) derivatives, were also identified as potent growth inhibitors of Gram-positive bacterial strains, with MIC values as low as 0.78 μg/ml for MRSA strains. nih.gov

The table below presents the MIC values of specific 4-Phenyl-1H-pyrazole-3-carboxamide derivatives against MRSA.

| Derivative Name | Bacterial Strain | MIC (μg/mL) |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA (clinical isolates) | 1.96-7.81 |

| Coumarin-substituted pyrazole derivatives | MRSA | As low as 3.125 |

| N-(trifluoromethylphenyl) derivatives | MRSA | As low as 0.78 |

Antioxidant and Radical Scavenging Capabilities

Beyond their antibacterial properties, pyrazole derivatives have also been investigated for their potential as antioxidants. Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases.

Research has shown that the pyrazole nucleus is a pharmacophore for the development of potent antioxidants. nih.gov The antioxidant activity of pyrazoles is often attributed to the presence of an NH proton in the pyrazole ring. nih.gov For instance, 3,5-diarylpyrazoles have demonstrated potent radical scavenging activity (RSA). nih.gov

One study on 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones revealed a potent RSA against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov Another group of compounds, 1,5-diarylpyrazoles, also showed good DPPH RSA in comparison to the standard antioxidant, ascorbic acid. nih.gov Furthermore, 3,5-diarylpyrazoline derivatives exhibited excellent RSA in various assays, including those for hydroxyl radicals (·OH), superoxide (B77818) anions (·O₂⁻), and nitric oxide (NO) anions, when compared to butylated hydroxytoluene (BHT). nih.gov

The pyrazole compound Edaravone is a known antioxidant used in clinical settings for patients with cerebral infarction, highlighting the therapeutic potential of this class of compounds in mitigating oxidative stress. nih.gov

The following table summarizes the antioxidant and radical scavenging activities of some pyrazole derivatives.

| Derivative Type | Assay | Activity |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Potent |

| 1,5-diarylpyrazoles | DPPH radical scavenging | Good (compared to ascorbic acid) |

| 3,5-diarylpyrazoline derivatives | DPPH, ·OH, ·O₂⁻, and NO anion scavenging | Excellent (compared to BHT) |

| Bipyrazoles | DPPH scavenging | Good |

Structure Activity Relationship Sar and Lead Optimization for 4 Phenyl 1h Pyrazole 3 Carboxamide Analogues

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 4-phenyl-1H-pyrazole-3-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, the carboxamide nitrogen, and through the fusion of heterocyclic rings to the pyrazole (B372694) core.

Role of Substituents on the 4-Phenyl Moiety

The 4-phenyl ring at position 4 of the pyrazole is a critical determinant of biological activity, with substitutions on this ring significantly impacting potency and selectivity. The electronic and steric properties of these substituents play a pivotal role in the interaction of the molecule with its biological target.

Research has shown that the introduction of various substituents on the phenyl ring can modulate the activity of these compounds against different targets. For instance, in a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, certain substitutions led to enhanced anti-inflammatory activity. Specifically, derivatives with electron-donating or electron-withdrawing groups at different positions on the phenyl ring exhibited varying degrees of activity, highlighting the sensitivity of the target to the electronic environment of this moiety. nih.gov

In the context of antifungal agents, a series of N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrated that substitutions on the N-phenyl ring were crucial for activity. mdpi.com Similarly, studies on pyrazole derivatives as kinase inhibitors have revealed that the nature of the substituent on the phenyl ring can dictate the inhibitory potency. For example, in a series of 1,3-diphenyl-N-benzyloxy-1H-pyrazole-4-carboxamide derivatives, specific substitutions on the phenyl rings were found to be optimal for anti-proliferative activity against various cancer cell lines. nih.gov

The following table summarizes the effect of various substituents on the 4-phenyl moiety on the biological activity of 4-phenyl-1H-pyrazole-3-carboxamide analogues.

| Substituent on 4-Phenyl Ring | Target/Activity | Observed Effect | Reference |

| Various (e.g., F, Cl, Br, NO2) | Anti-inflammatory | Varied activity based on substituent and position | nih.gov |

| Trifluoromethyl | Antifungal | Modulated activity in combination with other substitutions | mdpi.com |

| Benzyloxy | Antiproliferative (Kinase inhibition) | Optimal substitutions led to potent activity | nih.gov |

Influence of N-Substitutions on the Carboxamide Group

The carboxamide group at the 3-position of the pyrazole ring is another key site for modification. N-substitutions on this group have been shown to be critical for modulating the pharmacological profile of these compounds. The size, shape, and electronic nature of the N-substituent can influence binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of antifungal agents, a series of novel pyrazole-4-carboxamide derivatives with N-phenyl substituted amide fragments were synthesized. The bioassay results indicated that specific substitutions on the N-phenyl group led to compounds with excellent in vitro antifungal activity against various fungal strains. nih.gov This highlights the importance of the N-substituent in directing the molecule to its intended target.

In the realm of kinase inhibitors, N-substituted 4-phenyl-1H-pyrazole-3-carboxamides have been extensively explored. The nature of the N-substituent can determine the selectivity of the inhibitor for different kinases. For example, the synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives yielded compounds with significant anti-inflammatory activity, where the N-substituent plays a crucial role in the observed potency. nih.gov

The data below illustrates the impact of different N-substitutions on the carboxamide group on the biological activity of 4-phenyl-1H-pyrazole-3-carboxamide analogues.

| N-Substituent on Carboxamide | Target/Activity | Observed Effect | Reference |

| Phenyl amide fragments | Antifungal (Sclerotinia sclerotiorum) | Potent in vitro activity with specific substitutions | nih.gov |

| 3-(4-phenylpiperazin-1-yl)propyl | Anti-inflammatory | High potency in in vivo models | nih.gov |

| Substituted pyridinyl | Antifungal | Moderate antifungal activities | mdpi.com |

Impact of Heterocyclic Fusions to the Pyrazole Ring

A prominent example is the fusion of a pyrimidine (B1678525) ring to the pyrazole, forming pyrazolo[3,4-d]pyrimidines. This scaffold has been extensively investigated for its potential as kinase inhibitors in cancer therapy. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine (B94841) ring of ATP, allowing these compounds to effectively compete with ATP for binding to the kinase active site.

Numerous studies have demonstrated that 4-phenyl-substituted pyrazolo[3,4-d]pyrimidine-3-carboxamides exhibit potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). mdpi.comnih.gov The substitution pattern on the 4-phenyl ring and the N-carboxamide group further refines the potency and selectivity of these fused systems.

The following table provides examples of heterocyclic fusions and their impact on the biological activity of the resulting compounds.

| Fused Heterocycle | Target/Activity | Observed Effect | Reference |

| Pyrimidine (Pyrazolo[3,4-d]pyrimidine) | Kinase inhibition (CDK, FLT3) | Potent inhibitory activity, ATP-competitive binding | mdpi.comnih.gov |

| Pyrimidine (Pyrazolo[3,4-d]pyrimidine) | Anticancer | Significant antiproliferative effects in cancer cell lines | mdpi.comnih.gov |

Design Principles for Enhanced Target Specificity and Activity

The development of 4-phenyl-1H-pyrazole-3-carboxamide analogues with improved target specificity and enhanced activity relies on several key design principles. These principles are often derived from a deep understanding of the SAR and the three-dimensional structure of the target protein.

One fundamental principle is the exploitation of specific interactions within the target's binding site. By strategically placing functional groups on the scaffold, it is possible to form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with key amino acid residues. For example, in the design of kinase inhibitors, the pyrazole and carboxamide moieties often form crucial hydrogen bonds with the hinge region of the kinase domain. mdpi.com

Another important design principle is the modulation of the compound's conformation. The introduction of bulky substituents or the fusion of rings can restrict the conformational flexibility of the molecule, pre-organizing it for optimal binding to the target. This can lead to a significant increase in binding affinity and, consequently, biological activity.

Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking play a vital role in guiding the design of more potent and selective compounds. neuroquantology.comnih.gov QSAR models can identify the physicochemical properties that are most important for activity, while molecular docking can predict the binding mode of a compound within the active site of the target, allowing for the rational design of new analogues with improved interactions.

Multi-Targeted Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple signaling pathways. This has led to the development of multi-targeted ligand design strategies, where a single molecule is designed to interact with two or more biological targets. The 4-phenyl-1H-pyrazole-3-carboxamide scaffold is well-suited for this approach due to its chemical tractability and its ability to be decorated with various pharmacophoric groups.

A common strategy involves the design of dual kinase inhibitors. By carefully selecting the substituents on the pyrazole core, it is possible to create compounds that inhibit two or more kinases that are critical for disease progression. For example, derivatives of 4-phenyl-1H-pyrazole-3-carboxamide have been designed to simultaneously inhibit CDKs and FLT3, offering a potentially more effective treatment for acute myeloid leukemia. mdpi.comnih.gov

Another approach is to combine a kinase inhibitory pharmacophore with a moiety that targets a different class of proteins. This can lead to synergistic effects and a lower likelihood of developing drug resistance. The versatility of the 4-phenyl-1H-pyrazole-3-carboxamide scaffold allows for the incorporation of various functional groups that can interact with a diverse range of biological targets.

The design of multi-targeted ligands is a complex endeavor that requires a deep understanding of the SAR for each target and the ability to balance the activities at multiple sites. However, this approach holds great promise for the development of novel therapeutics with improved efficacy and a broader spectrum of activity.

Future Directions and Emerging Research Avenues for 4 Phenyl 1h Pyrazole 3 Carboxamide

Development of Novel Synthetic Methodologies for Complex Derivatives

The future development of therapeutics based on 4-phenyl-1H-pyrazole-3-carboxamide hinges on the ability to create increasingly complex and diverse derivatives. Researchers are moving beyond traditional methods to embrace more efficient and versatile synthetic strategies.

Recent approaches have focused on modular synthesis, allowing for the creation of extensive compound libraries. One such method involves a parallel solution-phase synthesis, which starts with itaconic acid and proceeds through a five-step preparation of 1-substituted 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acids. thieme-connect.de These intermediates are then amidated with a variety of amines to produce a library of conformationally constrained pyrazole (B372694) analogues. thieme-connect.de Another innovative route begins with 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) and hydrazone, which react under solventless heating conditions to form the pyrazole carboxylic acid core. nih.gov This core is subsequently converted to an acid chloride and reacted with various sulfonamides to yield novel pyrazole-carboxamides with high efficiency. nih.gov

Other advanced methodologies being explored include:

Vilsmeier-Haack Reactions: This technique is used to synthesize 3-aryl substituted pyrazole-4-carbaldehyde derivatives by cyclizing hydrazones in the presence of phosphoryl trichloride (B1173362) and dimethylformamide. chemmethod.com

Suzuki-Miyaura Cross-Coupling: This reaction has been employed to functionalize the 4-position of the pyrazole ring, for instance, by coupling with phenylboronic acid in water to introduce the key phenyl group. rsc.org

Lithiation Methods: Direct functionalization of the pyrazole ring can be achieved through lithiation, enabling the introduction of formyl or hydroxymethyl groups at specific positions to create new, asymmetric ligands. rsc.org

Modern Catalytic and Green Chemistry Approaches: The field is progressively adopting microwave-assisted synthesis, solvent-free techniques, and various catalytic methods (including enzymatic and photocatalysis) to enhance reaction efficiency, selectivity, and environmental sustainability. researchgate.net

These evolving synthetic strategies are crucial for generating novel structures with refined biological activities and providing the chemical diversity needed for high-throughput screening and lead optimization. acs.orgnih.gov

Advanced Computational Prediction and Screening Techniques

Computational tools are becoming indispensable in accelerating the discovery and optimization of 4-phenyl-1H-pyrazole-3-carboxamide derivatives. Virtual screening, in particular, has proven to be a powerful strategy for identifying promising lead compounds against specific biological targets.

A notable application is the use of hybrid virtual screening, which combines ligand-based and structure-based approaches. This method was successfully used to identify dipyrazole carboxamide derivatives as direct inhibitors of M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key target for anti-tuberculosis therapy. bohrium.comresearchgate.net Similarly, virtual screening of pyrazole derivatives of usnic acid helped identify potential anti-hyperglycemic agents targeting the PPARγ agonist site. nih.gov

Key computational techniques employed in the research of pyrazole carboxamides include:

| Computational Technique | Application and Findings | Reference |

| Molecular Docking | Used to predict the binding modes and affinities of pyrazole derivatives with their target proteins, such as carbonic anhydrase, DNA, and succinate (B1194679) dehydrogenase. nih.govjst.go.jpresearchgate.net It helps in understanding structure-activity relationships (SAR) and rationalizing observed biological activity. mui.ac.ir | nih.govjst.go.jpresearchgate.netmui.ac.ir |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses are performed to assess the drug-likeness and potential toxicity of newly designed compounds early in the discovery process. nih.govnih.govmui.ac.ir | nih.govnih.govmui.ac.ir |

| Molecular Dynamics (MD) Simulations | MD simulations are used to analyze the stability of ligand-receptor complexes over time, providing deeper insights into the binding interactions and conformational changes that are not apparent from static docking poses. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Pharmacophore Development | This technique is used to define the essential three-dimensional arrangement of chemical features required for biological activity, guiding the search for new molecules with the desired therapeutic effect. bohrium.com | bohrium.com |

These in silico methods not only streamline the identification of high-potential candidates from large virtual libraries but also reduce the time and cost associated with experimental screening, allowing researchers to focus on the most promising molecules for synthesis and biological evaluation. researchgate.netnih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the 4-phenyl-1H-pyrazole-3-carboxamide scaffold is well-established in certain therapeutic areas, ongoing research is continuously uncovering novel biological targets and expanding its potential applications. The versatility of the pyrazole core allows for modifications that can tune its activity against a wide array of proteins and biological pathways. researchgate.netmdpi.com